molecular formula C20H19FN2O3 B2561947 1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-(4-fluorophenyl)piperazine CAS No. 328270-97-9

1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-(4-fluorophenyl)piperazine

Cat. No.: B2561947
CAS No.: 328270-97-9
M. Wt: 354.381
InChI Key: SLZJAUOYDRKVTP-KRXBUXKQSA-N
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Description

1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-(4-fluorophenyl)piperazine is a complex organic compound that features a benzodioxole ring, a fluorophenyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-(4-fluorophenyl)piperazine typically involves multiple steps, starting with the preparation of the benzodioxole and fluorophenyl intermediates. These intermediates are then coupled using acryloyl chloride and piperazine under controlled conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the coupling process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-(4-fluorophenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides (e.g., NaCl, KBr) and organometallic compounds (e.g., Grignard reagents).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-(4-fluorophenyl)piperazine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: It could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-(4-chlorophenyl)piperazine
  • 1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-(4-bromophenyl)piperazine
  • 1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-(4-methylphenyl)piperazine

Uniqueness

1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-(4-fluorophenyl)piperazine is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O3/c21-16-3-5-17(6-4-16)22-9-11-23(12-10-22)20(24)8-2-15-1-7-18-19(13-15)26-14-25-18/h1-8,13H,9-12,14H2/b8-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLZJAUOYDRKVTP-KRXBUXKQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)/C=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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